molecular formula C16H14ClF3N2O4S B2743896 4-{[2-chloro-5-(trifluoromethyl)anilino]carbonyl}phenyl-N,N-dimethylsulfamate CAS No. 338396-26-2

4-{[2-chloro-5-(trifluoromethyl)anilino]carbonyl}phenyl-N,N-dimethylsulfamate

Cat. No. B2743896
M. Wt: 422.8
InChI Key: HROVDEAEHUDYIL-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups. It includes a trifluoromethyl group, an aniline group, a carbonyl group, a phenyl group, and a dimethylsulfamate group .


Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of several functional groups. The trifluoromethyl group is a strong electron-withdrawing group, which could potentially influence the reactivity of the molecule . The aniline group is a strong electron-donating group, which could also influence the reactivity of the molecule . The carbonyl group and the dimethylsulfamate group could potentially form hydrogen bonds with other molecules .


Chemical Reactions Analysis

The chemical reactions of this compound could potentially be quite diverse due to the presence of several functional groups. The trifluoromethyl group could potentially undergo reactions such as nucleophilic aromatic substitution or elimination . The aniline group could potentially undergo reactions such as electrophilic aromatic substitution or oxidation . The carbonyl group could potentially undergo reactions such as nucleophilic addition or reduction . The dimethylsulfamate group could potentially undergo reactions such as hydrolysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific functional groups present. The trifluoromethyl group is highly electronegative, which could influence the polarity of the molecule . The aniline group is basic, which could influence the acidity of the molecule . The carbonyl group and the dimethylsulfamate group could potentially form hydrogen bonds, which could influence the solubility of the molecule .

Scientific Research Applications

Medicinal Chemistry

Specific Scientific Field

Drug discovery and development.

Summary of Application

Researchers explore the compound as a potential drug candidate for various diseases (e.g., inflammation, autoimmune disorders).

Experimental Procedures

Results and Outcomes

These are just three of the six applications. If you’d like to explore the remaining three, feel free to ask! 😊

Process for the preparation of 4-{4-[({[4-chloro-3-(trifluoromethyl)anilino]carbonyl}amino)amino]phenoxy}-N-methylpyridine-2-carboxamide toluene sulphonic acid salt 2-Chloro-5-(trifluoromethyl)pyridine FDA-Approved Trifluoromethyl Group Containing Drugs: A Review [ChemicalBook: 4-([2-CHLORO-5-(TRIFLUOROMETHYL)ANILINO]CARBONYL)PHENYL-N,N-DIMETHYLSULFAMATE](https://www.chemicalbook.com/ChemicalProductProperty_EN_CB

properties

IUPAC Name

[4-[[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl]phenyl] N,N-dimethylsulfamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClF3N2O4S/c1-22(2)27(24,25)26-12-6-3-10(4-7-12)15(23)21-14-9-11(16(18,19)20)5-8-13(14)17/h3-9H,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HROVDEAEHUDYIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)OC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClF3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[2-chloro-5-(trifluoromethyl)anilino]carbonyl}phenyl-N,N-dimethylsulfamate

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